2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to an amino group substituted with a 2,4-dimethyl-6-nitrophenyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid typically involves multiple steps, starting with the preparation of the 2,4-dimethyl-6-nitrophenylamine. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to form the desired product. Common reagents used in these reactions include thionyl chloride, which facilitates the formation of the acyl chloride intermediate, and various bases to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the sulfanyl group can form bonds with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-nitrophenol: Shares the nitrophenyl group but lacks the benzoic acid and sulfanyl moieties.
2-((2,6-Dichlorophenyl)amino)benzoic acid: Similar structure but with dichlorophenyl instead of dimethyl-nitrophenyl group.
4-(Dimethylamino)benzoic acid: Contains a dimethylamino group instead of the nitrophenyl group.
Uniqueness
The uniqueness of 2-({2-[(2,4-Dimethyl-6-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16N2O5S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-(2,4-dimethyl-6-nitroanilino)-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H16N2O5S/c1-10-7-11(2)16(13(8-10)19(23)24)18-15(20)9-25-14-6-4-3-5-12(14)17(21)22/h3-8H,9H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
MWBTYZULVDAKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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